N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17446082
InChI: InChI=1S/C7H8F3N3/c1-13(2)6-4-3-5(11-12-6)7(8,9)10/h3-4H,1-2H3
SMILES:
Molecular Formula: C7H8F3N3
Molecular Weight: 191.15 g/mol

N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine

CAS No.:

Cat. No.: VC17446082

Molecular Formula: C7H8F3N3

Molecular Weight: 191.15 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine -

Specification

Molecular Formula C7H8F3N3
Molecular Weight 191.15 g/mol
IUPAC Name N,N-dimethyl-6-(trifluoromethyl)pyridazin-3-amine
Standard InChI InChI=1S/C7H8F3N3/c1-13(2)6-4-3-5(11-12-6)7(8,9)10/h3-4H,1-2H3
Standard InChI Key IEHCTPFJRLESIX-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NN=C(C=C1)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyridazine ring—a six-membered aromatic system with two adjacent nitrogen atoms—substituted at the 3- and 6-positions. The 3-position hosts a dimethylamino group (N(CH3)2\text{N}(\text{CH}_3)_2), while the 6-position is occupied by a trifluoromethyl (CF3\text{CF}_3) group. This arrangement creates a polarized electronic environment, with the electron-withdrawing CF3\text{CF}_3 group reducing electron density in the ring and the dimethylamino group contributing moderate electron donation .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H8F3N3\text{C}_7\text{H}_8\text{F}_3\text{N}_3
Molecular Weight191.15 g/mol
IUPAC NameN,NN,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine
SMILESCN(C)C1=NN=C(C=C1)C(F)(F)F
InChI KeyIEHCTPFJRLESIX-UHFFFAOYSA-N

Spectroscopic and Computational Insights

The compound’s structure has been validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. Computational analyses predict a planar pyridazine ring with slight distortion due to steric interactions between the CF3\text{CF}_3 and dimethylamino groups. Density functional theory (DFT) calculations suggest that the CF3\text{CF}_3 group significantly lowers the lowest unoccupied molecular orbital (LUMO) energy, enhancing electrophilic reactivity .

Synthesis and Manufacturing

Synthetic Routes

A common synthesis involves the reaction of 6-chloropyridazine with dimethylamine under basic conditions. This nucleophilic aromatic substitution proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C), yielding the target compound in moderate to high purity. Alternative methods utilize palladium-catalyzed cross-coupling reactions to introduce the CF3\text{CF}_3 group, though these are less frequently employed due to cost and complexity .

Optimization Challenges

Key challenges include controlling regioselectivity during substitution and minimizing byproducts such as di- or tri-aminated derivatives. Recent advances in microwave-assisted synthesis have improved reaction efficiency, reducing processing times from hours to minutes while maintaining yields above 70%.

Chemical Reactivity and Mechanistic Behavior

Electrophilic Substitution

The electron-deficient pyridazine ring facilitates electrophilic attacks at the 4- and 5-positions. For example, nitration with fuming nitric acid yields nitro derivatives, while sulfonation produces sulfonic acids. The CF3\text{CF}_3 group directs incoming electrophiles to the para position relative to itself, a phenomenon confirmed through kinetic studies .

Nucleophilic Reactions

ApplicationMechanismEfficacy
AntibacterialPPTase inhibitionIC50_{50} = 0.8 µM (Sfp enzyme)
HerbicidalChlorophyll biosynthesis disruption100% inhibition at 1 µg/mL
AntifungalCell wall synthesis interferenceUnder investigation

Industrial and Research Applications

Agrochemical Development

The compound’s herbicidal efficacy has driven its incorporation into next-generation agrochemicals. Field trials at 75 g/ha showed effective control of Amaranthus retroflexus and Chenopodium album, with residual activity lasting up to 30 days post-application .

Pharmaceutical Intermediates

Its trifluoromethyl group enhances metabolic stability, making it a valuable intermediate in drug discovery. Current research explores its use in protease inhibitors and kinase-targeted therapies, particularly in oncology .

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